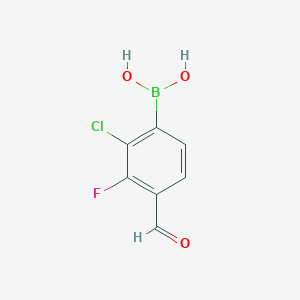

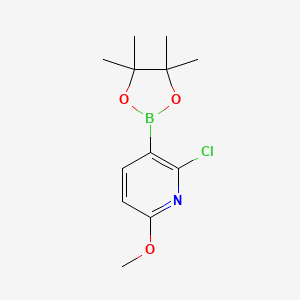

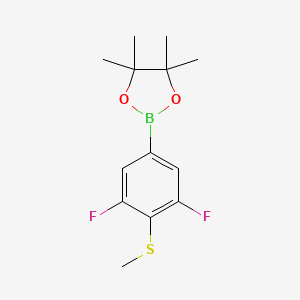

3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester

Descripción general

Descripción

“3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in many protocols available on the functionalizing deboronation of alkyl boronic esters .

Molecular Structure Analysis

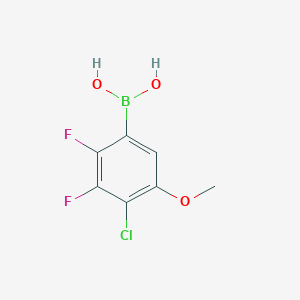

The molecular weight of “this compound” is 286.15 . The IUPAC name is 2-(3,5-difluoro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis

Pinacol boronic esters are used in many chemical reactions. For instance, they can be used in the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The storage temperature for “this compound” is 2-8°C . It is shipped at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Arylboronic esters are pivotal in organic synthesis, particularly in cross-coupling reactions. A study highlighted their unexpected room-temperature phosphorescence in the solid state, suggesting potential applications in material science for the development of new phosphorescent materials without heavy atoms (Shoji et al., 2017). This property might be explored in the context of 3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester for developing novel photoluminescent materials.

In catalysis, the synthesis of hyperbranched polythiophene demonstrated the use of a phenyl boronic acid pinacol ester for catalyst-transfer Suzuki–Miyaura coupling reactions, pointing towards its role in creating advanced polymeric materials with controlled branching (Segawa et al., 2013).

Material Science and Responsive Systems

Arylboronic esters have been incorporated into polymeric materials for responsive systems. One study reported the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester, indicating the potential of these compounds in creating stimuli-responsive polymers for drug delivery systems (Cui et al., 2017). Similarly, the preparation of lactic acid- and glucose-responsive block copolymer micelles using phenylboronic ester as a sensitive block linkage showcased the adaptability of arylboronic esters in designing smart materials for biomedical applications (Vrbata & Uchman, 2018).

Environmental and Analytical Chemistry

Organoboron compounds, including phenylboronic esters, have been studied for their selectivity towards fluoride ions, illustrating their utility in environmental and analytical chemistry for the detection and analysis of specific anions (Jańczyk et al., 2012).

Challenges and Considerations

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH poses challenges for their application in pharmacological contexts, emphasizing the need for careful consideration in drug delivery system design (Achilli et al., 2013).

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron group from the boronic ester .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the formation of carbon-carbon (C-C) bonds. The Suzuki–Miyaura reaction, for instance, is a type of cross-coupling reaction used to form C-C bonds . Protodeboronation of pinacol boronic esters is a key step in this reaction .

Pharmacokinetics

The compound’s storage temperature (2-8°c) suggests that it may have specific stability and handling requirements .

Result of Action

The result of the compound’s action is the formation of new C-C bonds, which is a fundamental process in organic synthesis . For example, the protodeboronation process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction . Additionally, the compound’s stability may be affected by temperature, as suggested by its storage requirements .

Safety and Hazards

Direcciones Futuras

The future directions for “3,5-Difluoro-4-(methylthio)phenylboronic acid pinacol ester” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, more research could be done on the catalytic protodeboronation of alkyl boronic esters .

Propiedades

IUPAC Name |

2-(3,5-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-9(15)11(19-5)10(16)7-8/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXBVDBEZKVXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001135511 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121514-92-7 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[3,5-difluoro-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.